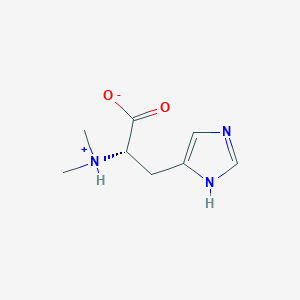

N(alpha),N(alpha)-dimethyl-L-histidine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H13N3O2 |

|---|---|

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

(2S)-2-(dimethylazaniumyl)-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 |

Clé InChI |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N |

SMILES |

C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |

SMILES isomérique |

C[NH+](C)[C@@H](CC1=CN=CN1)C(=O)[O-] |

SMILES canonique |

C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |

Origine du produit |

United States |

Chemical Synthesis and Methodological Advances

Stereoselective Synthesis of N(alpha),N(alpha)-dimethyl-L-histidine

Maintaining the L-configuration at the alpha-carbon is critical during the synthesis of N(alpha),N(alpha)-dimethyl-L-histidine, as the stereochemistry is paramount for its biological function and recognition. The primary challenge lies in achieving selective methylation of the alpha-amino group without affecting the imidazole (B134444) ring nitrogens or causing racemization of the chiral center.

Classical approaches to the synthesis of N(alpha),N(alpha)-dimethyl-L-histidine often begin with the parent amino acid, L-histidine (B1673261). A common method for N,N-dimethylation of a primary amine is reductive amination. This process typically involves reacting the primary amine of L-histidine with an excess of formaldehyde (B43269) in the presence of a reducing agent. The Eschweiler-Clarke reaction, which uses formic acid as the reducing agent, is a well-established method for this transformation.

However, direct application of these conditions to L-histidine is complicated by the nucleophilicity of the imidazole ring, which can compete with the alpha-amino group for methylation, leading to a mixture of products. Therefore, such classical preparations often suffer from low yields and difficult purification unless the imidazole ring is protected.

The histidine molecule contains three nitrogen atoms that can potentially undergo methylation: the α-amino nitrogen and the two imidazole ring nitrogens, designated as pros (π) and tele (τ). nih.gov These nitrogen atoms exhibit different basicities and nucleophilicities, which complicates direct alkylation. nih.gov The imidazole ring is basic and nucleophilic, making it prone to side reactions and inducing racemization at the alpha-carbon. nih.govnih.gov

Direct methylation of unprotected L-histidine typically yields a complex mixture of products, including N(π)-methyl-L-histidine, N(τ)-methyl-L-histidine, and the desired N(alpha),N(alpha)-dimethyl-L-histidine, as well as poly-methylated species. Achieving regiospecificity—the selective methylation of the N-alpha position—is therefore a central goal in synthetic design. This is almost exclusively achieved through the strategic use of protecting groups, which temporarily block the reactivity of the imidazole nitrogens, directing the methylation reaction to the alpha-amino group. nih.govspringernature.com

Protecting group chemistry is fundamental to the successful synthesis of N(alpha),N(alpha)-dimethyl-L-histidine. springernature.com An effective synthesis requires an orthogonal protection scheme, where different protecting groups can be removed selectively under distinct conditions without affecting other parts of the molecule. nih.govgoogle.com For this specific target, the strategy involves protecting the imidazole nitrogen atoms and the C-terminal carboxyl group, leaving the alpha-amino group available for dimethylation.

While the goal is to methylate the alpha-amino group, understanding the common protecting groups for this position is essential in the broader context of histidine chemistry. The two most widely used Nα-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govpeptide.com

Boc Group: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). google.com

Fmoc Group: The Fmoc group is stable to acid but is removed under mild basic conditions, typically with a piperidine (B6355638) solution. google.com

The orthogonality of these groups allows for complex synthetic routes. nih.gov In the synthesis of N(alpha),N(alpha)-dimethyl-L-histidine, these groups would be employed to protect the alpha-amino function if another part of the molecule, such as the imidazole ring, needed to be modified first. However, for direct N-alpha dimethylation, this position is typically left unprotected while the other reactive sites are masked.

Protecting the imidazole side chain is the most critical step for achieving selective N-alpha methylation. An ideal protecting group for the imidazole ring must be stable to the conditions of N-alpha dimethylation and subsequently removable without damaging the final product. Several strategies have been developed, primarily for applications in solid-phase peptide synthesis (SPPS), that are directly applicable here. nih.gov

Key protecting groups for the histidine imidazole nitrogen include:

Trityl (Trt): This bulky group is acid-labile and is commonly used to protect the N(τ)-nitrogen. While it provides steric hindrance, it is not always sufficient to completely suppress side reactions or the racemization promoted by the N(π)-nitrogen. peptide.comamazonaws.com

tert-Butoxycarbonyl (Boc): The Boc group can be used to protect the imidazole nitrogen. Fmoc-His(Boc)-OH is a derivative noted for its ability to significantly reduce racemization during peptide synthesis because the electron-withdrawing nature of the urethane (B1682113) group decreases the basicity of the imidazole π-electrons. amazonaws.com

Benzyloxymethyl (Bom) and tert-Butoxymethyl (Bum): These groups protect the N(π)-nitrogen, which is directly involved in promoting racemization. nih.gov They are highly effective at preserving the chiral integrity of the amino acid during synthesis.

By protecting the imidazole ring, for instance with a Boc group, the alpha-amino group can be selectively dimethylated using reductive amination. The final step would then involve acidic cleavage of the Boc group from the imidazole nitrogen and any protecting group on the carboxyl terminus to yield the final product.

Table 1: Common Protecting Groups in Histidine Chemistry

| Protecting Group | Abbreviation | Target Functionality | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | N-alpha or N-imidazole | Strong Acid (e.g., TFA) google.com | Acid-labile; reduces racemization when on imidazole. amazonaws.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-alpha | Base (e.g., Piperidine) | Base-labile; provides orthogonal protection to Boc/Trt. nih.gov |

| Trityl | Trt | N-imidazole | Mild Acid peptide.com | Bulky, acid-labile group. amazonaws.com |

| Benzyloxymethyl | Bom | N(π)-imidazole | Hydrogenolysis or strong acid | Effective at preventing racemization. nih.gov |

Application of Protecting Group Chemistry in N(alpha),N(alpha)-dimethyl-L-histidine Synthesis.

Isotopic Labeling Strategies for Research Applications

Isotopically labeled N(alpha),N(alpha)-dimethyl-L-histidine is a valuable tool for metabolic studies, protein NMR, and mass spectrometry-based quantitative proteomics. The synthesis of labeled analogues can be achieved through two primary routes: by starting with a labeled precursor or by introducing the isotopic label during the synthetic sequence.

Synthesis from Labeled L-Histidine: Numerous methods exist for the synthesis of L-histidine specifically labeled with stable isotopes such as ²H, ¹³C, or ¹⁵N. researchgate.netmdpi.com These methods often involve complex multi-step syntheses where the isotopic label is incorporated early on, for example, by using labeled starting materials to construct the imidazole ring. researchgate.netmdpi.com Once the isotopically labeled L-histidine is prepared, it can be converted to labeled N(alpha),N(alpha)-dimethyl-L-histidine using the synthetic strategies described above.

Introduction of Label during Synthesis: A more direct and cost-effective approach is to introduce the isotopic label during the N-alpha dimethylation step. This can be accomplished by using labeled reagents in the reductive amination reaction. For instance, using paraformaldehyde-¹³C or deuterium-labeled sodium borohydride (B1222165) would introduce ¹³C or ²H labels, respectively, into the N,N-dimethyl groups. This method is highly efficient for specifically labeling the methyl groups.

Table 2: Isotopic Labeling Strategies for N(alpha),N(alpha)-dimethyl-L-histidine

| Labeling Strategy | Isotopic Reagent Example | Position of Label | Application Note |

|---|---|---|---|

| Synthesis from Labeled Precursor | [¹⁵N₂, ¹³C₆]-L-Histidine | Histidine backbone and side chain | Provides a globally labeled compound for tracing the entire molecule in metabolic flux analysis. |

| Reductive Amination with Labeled Reagent | [¹³C]-Formaldehyde / [²H]-Formaldehyde | N-alpha methyl groups | Specifically labels the newly introduced methyl groups, useful for quantifying methylation events. |

| Reductive Amination with Labeled Reagent | Sodium Borodeuteride (NaBD₄) | N-alpha methyl groups (and alpha-carbon) | Introduces deuterium (B1214612) labels onto the methyl groups. |

Incorporation of Carbon-14 (14C) Isotopes for Pathway Tracing

The synthesis of N(alpha),N(alpha)-dimethyl-L-histidine containing the radioisotope Carbon-14 (¹⁴C) is crucial for metabolic pathway tracing and quantitative whole-body autoradiography (QWBA) experiments. nih.gov The introduction of a ¹⁴C label allows for the tracking of the molecule's fate within biological systems.

A common strategy involves late-stage labeling, where the isotope is introduced as late as possible in the synthetic sequence to maximize efficiency and minimize the handling of radioactive materials. nih.gov One key precursor for these syntheses is [¹⁴C]methyl iodide ([¹⁴C]CH₃I), which can be prepared from the reduction of [¹⁴C]carbon dioxide ([¹⁴C]CO₂). nih.gov This labeled methyl iodide can then be used for the N,N-dimethylation of an L-histidine precursor.

While direct synthesis of ¹⁴C-labeled N(alpha),N(alpha)-dimethyl-L-histidine is not extensively detailed in the provided results, related methodologies for labeling similar compounds provide a clear precedent. For instance, Nπ-[methyl-¹⁴C]-histamine has been synthesized through the direct methylation of histamine (B1213489) using [¹⁴C]iodomethane, achieving a specific activity of 0.23 MBq/mmol. cancer.govnih.gov This approach, involving the methylation of the primary amino group of L-histidine or its derivatives with a ¹⁴C-labeled methyl source, represents a viable route for producing the target compound for pathway analysis. nih.govnih.gov

Table 1: Examples of ¹⁴C-Labeled Histidine Derivatives and Precursors

| Compound | Labeling Method | Precursor | Application | Specific Activity |

| Nπ-[methyl-¹⁴C]-histamine | Direct methylation | Histamine, [¹⁴C]Iodomethane | Metabolic Studies | 0.23 MBq/mmol cancer.govnih.gov |

| Xanthine derivative [¹⁴C]4 | Formylation and cyclization | [¹⁴C]CO₂ | QWBA Experiments | Not specified nih.gov |

Stable Isotope Incorporation (e.g., ¹³C, ¹⁵N, ²H) for Advanced Analytical Studies

The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into N(alpha),N(alpha)-dimethyl-L-histidine is essential for advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov These labeled compounds serve as non-radioactive tracers and internal standards, enabling detailed structural and metabolic investigations without the complexities of handling radioactive materials. nih.gov

Synthetic strategies have been developed to produce L-histidine and its derivatives with high isotopic enrichment. mdpi.com For example, a multi-step scheme starting from commercially available, highly enriched precursors like ¹³C-thiocyanate can yield 2'-¹³C-L-histidine with 99% ¹³C incorporation. mdpi.com This scheme is versatile and allows for the labeling of any carbon or nitrogen position in the imidazole ring. researchgate.netmdpi.com Similarly, deuterium-labeled isotopologues, such as [5-²H]-L-histidine, have been synthesized using isotope exchange methods in a fully deuterated medium. cancer.govnih.gov

These stable isotope-labeled histidines are crucial precursors for synthesizing labeled N(alpha),N(alpha)-dimethyl-L-histidine. The dimethylation step can be performed on the pre-labeled L-histidine core to yield the final desired product. The resulting labeled compounds are invaluable for techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) imaging, which can reveal metabolic changes at a subcellular level. nih.gov

Table 2: Synthesis of Stable Isotope-Labeled L-Histidine Precursors

| Labeled Compound | Isotope(s) | Starting Material | Method | Isotopic Purity |

| 2'-¹³C-L-Histidine | ¹³C | ¹³C-Thiocyanate | Multi-step chemical synthesis | 99% mdpi.com |

| [5-²H]-L-Histidine | ²H | L-Histidine | Isotope exchange in deuterated medium | Not specified cancer.govnih.gov |

| L-Histidine-¹³C₆,¹⁵N₃ | ¹³C, ¹⁵N | Not specified | Not specified | ≥96 atom % ¹³C, ≥95 atom % ¹⁵N sigmaaldrich.com |

Derivatization of N(alpha),N(alpha)-dimethyl-L-histidine for Chemical Probe Development

The unique structural features of N(alpha),N(alpha)-dimethyl-L-histidine make it an attractive scaffold for creating chemical probes. By modifying the molecule, researchers can develop tools for studying biological systems, creating new materials, and designing novel therapeutics.

Conjugation for Supramolecular Assemblies

The self-assembly and co-assembly of amino acids are powerful methods for creating well-defined supramolecular structures. nih.gov While L-histidine itself does not readily self-assemble into discrete nanostructures, it can be co-assembled with other molecules, like L-phenylalanine, to form materials stabilized by hydrogen bonds. nih.gov The derivatization of histidine, such as through N-alpha dimethylation, can alter its physicochemical properties, potentially influencing its role in these assemblies.

The imidazole ring of histidine is a key functional group that can participate in hydrogen bonding and metal coordination, making its derivatives, including N(alpha),N(alpha)-dimethyl-L-histidine, valuable components for building complex supramolecular architectures. nih.gov These assemblies can form structures like 3D networks with nanocavities, which have potential applications in catalysis and materials science. nih.govresearchgate.net The conjugation of N(alpha),N(alpha)-dimethyl-L-histidine to other molecules or its incorporation into larger frameworks allows for the tailored design of these materials.

Integration into Peptide Sequences and Peptidomimetics

The incorporation of N(alpha),N(alpha)-dimethyl-L-histidine into peptide chains is a key strategy in the development of peptidomimetics. nih.gov N-methylation of amino acids, including the alpha-amino group, is known to confer several advantageous properties to peptides, such as increased conformational rigidity, enhanced membrane permeability, and greater resistance to degradation by proteases. nih.gov

Synthesizing peptides containing N(alpha),N(alpha)-dimethyl-L-histidine can be achieved using solid-phase peptide synthesis (SPPS). researchgate.netnih.gov The synthesis of the N,N-dimethylhistidine monomer itself is a prerequisite for its incorporation. researchgate.net The presence of this modified amino acid can significantly influence the peptide's final conformation and biological activity. researchgate.net For example, the position and nature of histidine residues are key factors in determining the secondary structure of peptides, such as the formation of α-helices or β-sheets. researchgate.net The development of efficient ligation methods that can accommodate modified amino acids is crucial for advancing this field. nih.gov

Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues of N(alpha),N(alpha)-dimethyl-L-histidine is a powerful strategy for improving biological activity and selectivity. researchgate.net By limiting the rotational freedom of the molecule, researchers can lock it into a specific "bioactive" conformation, which can lead to enhanced binding to biological targets.

Methods for inducing conformational restriction include cyclization and the incorporation of rigid structural elements. researchgate.netnih.gov For instance, the synthesis of 4-arylmethyl-L-histidine analogues introduces a bulky group that restricts the orientation of the imidazole side chain. nih.gov Another approach involves creating cyclic structures, such as incorporating the amino acid into a lactam ring, which has been shown to increase metabolic stability. researchgate.net While specific examples for N(alpha),N(alpha)-dimethyl-L-histidine are not detailed in the search results, the principles applied to L-histidine and other amino acids are directly relevant. These strategies aim to produce analogues with improved therapeutic potential by reducing conformational flexibility and enhancing stability. researchgate.net

Biochemical and Biological Pathway Investigations Non Human Organisms

Biosynthesis of N(alpha),N(alpha),N(alpha)-trimethyl-L-histidine (Hercynine)

The biosynthesis of hercynine (B1221785), the direct precursor to ergothioneine, is a well-documented pathway in various fungi and bacteria. This process involves the stepwise methylation of L-histidine (B1673261), with N(alpha),N(alpha)-dimethyl-L-histidine serving as a key intermediate.

N(alpha),N(alpha)-dimethyl-L-histidine as an Intermediary Metabolite

N(alpha),N(alpha)-dimethyl-L-histidine is the product of the second methylation step in the synthesis of hercynine from L-histidine. Cell-free extracts from the fungus Neurospora crassa have demonstrated the capability to methylate both L-histidine and its partially methylated derivatives, including α-N-methyl-l-histidine and α-N,N-dimethyl-l-histidine, to ultimately form hercynine. This confirms that N(alpha),N(alpha)-dimethyl-L-histidine is a bona fide intermediate in this pathway. The systematic name for the enzyme responsible for the final methylation of N(alpha),N(alpha)-dimethyl-L-histidine is S-adenosyl-L-methionine:Nalpha,Nalpha-dimethyl-L-histidine Nalpha-methyltransferase purdue.edu.

Enzymatic Methylation Steps Catalyzed by Histidine Methyltransferase (EgtD)

The enzyme responsible for the triple methylation of L-histidine to hercynine is a histidine N-alpha-methyltransferase, commonly referred to as EgtD. This enzyme catalyzes the transfer of methyl groups to the alpha-amino group of histidine and its methylated intermediates. In mycobacteria, EgtD is a key enzyme in the ergothioneine biosynthetic gene cluster wikipedia.org.

The methylation reactions catalyzed by EgtD are dependent on S-Adenosylmethionine (SAM) as the methyl donor. mdpi.com SAM is a universal cofactor involved in numerous methylation events within cells. nih.govnih.gov The catalytic process involves the transfer of a methyl group from SAM to the nitrogen of the alpha-amino group of L-histidine, N(alpha)-methyl-L-histidine, and finally N(alpha),N(alpha)-dimethyl-L-histidine. After each methyl transfer, S-adenosyl-L-homocysteine (SAH) is released nih.gov. In Mycobacterium smegmatis, the EgtD-catalyzed reaction proceeds via a processive mechanism where L-histidine binds first, followed by SAM. This binding induces a conformational change that facilitates the efficient transfer of the methyl group nih.gov.

Structural and kinetic studies of EgtD from Mycolicibacterium smegmatis have provided insights into its substrate specificity. The enzyme exhibits high selectivity for L-histidine and its methylated derivatives. The binding pocket of EgtD primarily recognizes the imidazole (B134444) ring and the carboxylate group of the substrate, which explains its specificity. ox.ac.uk Kinetic analysis of M. smegmatis EgtD has determined the Michaelis-Menten constant (Km) for N(alpha),N(alpha)-dimethyl-L-histidine to be 25.3 µM, with a catalytic rate (kcat) of 0.23 sec⁻¹ for its methylation to hercynine jackwestin.com.

| Substrate | Km (µM) | kcat (sec⁻¹) |

|---|---|---|

| L-histidine | 109 | 0.58 |

| N-alpha-methyl-L-histidine | 17.7 | 0.23 |

| N(alpha),N(alpha)-dimethyl-L-histidine | 25.3 | 0.23 |

Data sourced from UniProtKB for Mycolicibacterium smegmatis (strain ATCC 700084 / mc(2)155) jackwestin.com.

Biosynthetic Pathway Elucidation in Model Organisms (e.g., Neurospora crassa, Mycolicibacterium smegmatis, Schizosaccharomyces pombe)

The ergothioneine biosynthetic pathway, and therefore the involvement of N(alpha),N(alpha)-dimethyl-L-histidine, has been studied in several model organisms.

Neurospora crassa : Early studies on this filamentous fungus were instrumental in establishing the ergothioneine biosynthetic pathway. It was demonstrated that hercynine is an intermediate in ergothioneine synthesis and that the pathway begins with the triple methylation of histidine. nih.gov In N. crassa, a single bifunctional enzyme, Egt-1, is responsible for both the methylation of histidine to hercynine and the subsequent step of adding a cysteine residue. researchgate.net

Mycolicibacterium smegmatis : In this bacterium, the ergothioneine biosynthesis is carried out by a cluster of five genes, egtA-E. EgtD is the dedicated histidine methyltransferase that sequentially adds three methyl groups to L-histidine to produce hercynine, with N(alpha),N(alpha)-dimethyl-L-histidine being the penultimate product of this enzyme's action. ox.ac.uk

Schizosaccharomyces pombe : The fission yeast S. pombe also synthesizes ergothioneine. Genetic and metabolomic analyses have identified the gene egt1+ as responsible for the initial steps of the pathway. Deletion of this gene results in the complete absence of ergothioneine and its precursors, including hercynine. This indicates that the formation of N(alpha),N(alpha)-dimethyl-L-histidine as an intermediate is a conserved feature of the pathway in this organism.

Protein Methylation Research and Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. One such modification is protein methylation, where methyl groups are added to amino acid residues. Histidine methylation, in particular, is an emerging area of research. This process typically involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atoms of the imidazole ring of a histidine residue that is already part of a protein's structure.

Current research on protein histidine methylation focuses on the direct methylation of histidine residues within a polypeptide chain. There is no evidence to suggest that free N(alpha),N(alpha)-dimethyl-L-histidine is directly incorporated into proteins as a post-translational modification or that it serves as a substrate for protein methyltransferases. The established mechanism for protein histidine methylation involves enzymes that recognize specific histidine residues within a protein and catalyze their methylation. Therefore, the role of N(alpha),N(alpha)-dimethyl-L-histidine appears to be confined to its function as a free metabolic intermediate in the biosynthesis of hercynine and, subsequently, ergothioneine.

General Histidine Methylation on Proteins and its Biological Significance

Protein methylation is a crucial post-translational modification that plays a significant role in regulating various cellular processes. While lysine and arginine methylation have been extensively studied, histidine methylation is an emerging area of research with profound biochemical and physiological significance in eukaryotes. Histidine residues in proteins can be methylated on either the N1 (Nπ, pros) or N3 (Nτ, tele) nitrogen atom of the imidazole ring. This modification alters the biochemical properties of the histidine residue, including increasing its molecular volume and hydrophobicity, and fixing its protonation and tautomerization states. These changes can, in turn, affect the protein's function by influencing metal ion chelation, catalytic activity, and molecular assembly. researchgate.netnih.govnih.gov

In non-human organisms, histidine methylation has been identified in a range of proteins, highlighting its conserved nature. For instance, in the fungus Neurospora crassa, methylation of histone H3 at lysine 36 is essential for normal growth and development. nih.gov While this is a lysine methylation example, it underscores the importance of methylation in this organism. More specifically, histidine methylation has been found to be widespread across various cells and tissues, regulating key cellular functions such as cytoskeletal dynamics and protein translation. nih.gov The enzymes responsible for histidine methylation, known as protein histidine methyltransferases (PHMTs), are diverse and can act on different protein substrates. nih.gov For example, in yeast, the methyltransferase Hpm1 is responsible for methylating a ribosomal protein, which affects ribosome assembly and function. nih.gov

The biological significance of histidine methylation is vast and multifaceted. It is involved in the regulation of mitosis, chromatin interactions, DNA repair, and the maintenance of genome stability. researchgate.net Dysregulation of the enzymes that catalyze Nα-methylation has been implicated in various diseases in higher organisms. researchgate.net The addition of a methyl group can alter protein-protein and protein-DNA interactions, leading to changes in downstream cellular processes and environmental tolerance. researchgate.net

Impact of N-alpha-methylation on Protein Stability and Interactions (general context)

N-alpha-methylation, the methylation of the α-amino group at the N-terminus of a protein, is a conserved post-translational modification found in both prokaryotes and eukaryotes. researchgate.net This modification has been shown to have a significant impact on the stability of proteins and their interactions with other molecules. researchgate.net

One of the key roles of N-alpha-methylation is to protect proteins from degradation. By blocking the N-terminus, methylation can prevent proteins from being targeted by the N-degron pathway, a cellular quality control system that identifies and degrades proteins with specific N-terminal residues. researchgate.net This can increase the half-life of a protein, allowing it to persist in the cell for longer periods. researchgate.net

In addition to enhancing stability, N-alpha-methylation can also modulate protein-protein and protein-DNA interactions. researchgate.net The addition of a methyl group can alter the charge and hydrophobicity of the N-terminus, which can either promote or inhibit interactions with other molecules. researchgate.net For example, Nα-methylation of certain proteins has been shown to influence their binding to chromatin and affect gene expression. researchgate.net In some cases, methylation can weaken interactions, as seen with the Myosin Regulatory Light Chain 9 (MYL9), where N-alpha-methylation was found to weaken its interaction with Cofilin-1, an actin-modulating protein. researchgate.net Conversely, it can also enhance interactions, as observed with the Regulator of Chromosome Condensation 1 (RCC1), where methylation enhances its binding to chromatin. researchgate.net

The impact of N-alpha-methylation on protein function is diverse and substrate-specific. It is involved in a wide range of biological processes, including protein synthesis and degradation, cell division, and DNA damage response. researchgate.net The enzymes responsible for this modification, N-alpha-methyltransferases (Nα-MTases), are specific for certain protein substrates, ensuring that only a select group of proteins are methylated at their N-terminus. researchgate.net

Broader Biological Roles and System Interactions in Non-Human Models

Role in Osmoregulation in Select Organisms

While direct evidence for the role of N(alpha),N(alpha)-dimethyl-L-histidine as an osmolyte in non-human organisms is limited, its position as a precursor to ergothioneine suggests a potential indirect role in cellular stress responses, including osmotic stress. Ergothioneine, a sulfur-containing derivative of histidine, is known to be a potent antioxidant and is synthesized by various fungi and bacteria. nih.govmdpi.comnih.gov This compound has been shown to protect cells from various forms of stress, and its biosynthesis begins with the methylation of histidine to hercynine, a trimethylated form of histidine. nih.gov N(alpha),N(alpha)-dimethyl-L-histidine is an intermediate in this pathway.

Modulation of Enzymatic Activities in vitro and non-human systems

The methylation of histidine residues can significantly modulate the catalytic activity of enzymes. In an in vitro study, the methylation of histidine at either the δ- or ε-nitrogen of the imidazole ring was shown to tune the catalytic activity of a peroxidase-mimetic catalyst created by the self-assembly of Fmoc-Histidine with hemin. doaj.org This study demonstrated that methylation at the δ-position led to a significant inhibition of the hemin's oxidative activity, likely due to stronger binding that hindered substrate access. doaj.org Conversely, methylation at the ε-position enhanced the catalytic activity, even surpassing that of the unmodified histidine. doaj.org

While this study did not specifically use N(alpha),N(alpha)-dimethyl-L-histidine, it provides a clear proof-of-concept that N-methylation of histidine can have a profound impact on the catalytic function of a metalloenzyme mimic. The dimethylation at the alpha-amino group in N(alpha),N(alpha)-dimethyl-L-histidine would introduce different steric and electronic effects compared to imidazole ring methylation, but it highlights the principle that methylation can be a tool for modulating enzymatic activity. A vendor of N,N-Dimethyl-histidine notes its use in research to study enzyme activities, particularly in metabolic pathways involving histidine derivatives, though specific examples in non-human systems are not detailed. chemimpex.com

Function as a Fungal Metabolite

N(alpha),N(alpha)-dimethyl-L-histidine is recognized as a fungal metabolite. nih.gov It plays a crucial role as an intermediate in the biosynthesis of ergothioneine, a sulfur-containing antioxidant, in fungi such as Neurospora crassa. nih.gov The biosynthesis of ergothioneine begins with the methylation of L-histidine. nih.gov Cell-free extracts from Neurospora crassa have been shown to catalyze the methylation of L-histidine to hercynine (histidine betaine), with N(alpha),N(alpha)-dimethyl-L-histidine being one of the partially methylated intermediates in this pathway. The same enzyme preparation can further methylate N(alpha),N(alpha)-dimethyl-L-histidine to form hercynine, and these methylation reactions are stimulated by S-adenosylmethionine (SAM).

The ability to synthesize hercynine and ergothioneine is a biochemical characteristic that links fungi to aerobic members of the order Actinomycetales. nih.gov This metabolic capability is not universally present in all fungi; for instance, most yeast-like Ascomycetes are unable to synthesize these compounds. nih.gov The presence of N(alpha),N(alpha)-dimethyl-L-histidine has also been reported in the yeast Schizosaccharomyces pombe. nih.gov

The role of ergothioneine as a protective antioxidant in fungi suggests that the metabolic pathway leading to its synthesis, including the formation of N(alpha),N(alpha)-dimethyl-L-histidine, is important for the organism's ability to cope with oxidative stress. nih.gov

| Organism | Pathway/Role | Precursor | Product |

| Neurospora crassa | Ergothioneine Biosynthesis | L-Histidine | Hercynine |

| Schizosaccharomyces pombe | Fungal Metabolite | - | - |

Applications in Cell Culture Media Development for Research

While L-histidine is a common component of cell culture media, supporting the growth of various cell lines such as Chinese Hamster Ovary (CHO) cells and hybridomas, the specific application of N(alpha),N(alpha)-dimethyl-L-histidine in this context is not well-documented in peer-reviewed literature. sigmaaldrich.comnih.govfishersci.comnord.no One commercial supplier, Chem-Impex, states that N,N-Dimethyl-histidine is used in cell culture media to support the growth of various cell lines, aiding in cancer research and regenerative medicine. chemimpex.com However, specific examples of cell lines or detailed protocols are not provided.

The rationale for including L-histidine in cell culture media is its essential role as a proteinogenic amino acid and its contribution to buffering capacity. sigmaaldrich.com Given that N(alpha),N(alpha)-dimethyl-L-histidine is a derivative of L-histidine, it is plausible that it could be investigated as a supplement in specialized cell culture applications, potentially influencing cellular metabolism or providing enhanced stability in certain media formulations. However, without dedicated research studies, its role and benefits in cell culture media remain largely speculative. The current standard for chemically defined media for CHO and hybridoma cell cultures focuses on optimizing the concentrations of essential amino acids, including L-histidine, to improve cell growth and monoclonal antibody production. nih.govbohrium.com

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure, conformation, and dynamic properties of N(alpha),N(alpha)-dimethyl-L-histidine in solution and solid states.

Structural Elucidation and Conformational Analysis

High-resolution NMR is a cornerstone for determining the three-dimensional structure of molecules like N(alpha),N(alpha)-dimethyl-L-histidine. By analyzing various NMR parameters, a detailed picture of the molecular architecture can be constructed. For instance, solid-state NMR spectroscopy can be used to determine the chemical shifts of ¹⁵N, ¹³C, and ¹H nuclei. meihonglab.com These shifts are highly sensitive to the local electronic environment, providing critical information for structural assignment. meihonglab.com

Conformational analysis is further refined by measuring side-chain torsion angles, such as χ1 and χ2, through the measurement of backbone-side chain ¹³C-¹⁵N distances, which can be determined with high accuracy. meihonglab.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are also employed to investigate conformational differences by assessing through-space interactions between protons. nih.gov For example, NOEs between amide protons and other protons can reveal subtle but significant long-distance conformational details. nih.gov

Interactive Table: Representative NMR Parameters for Histidine Structural Analysis

| Parameter | Technique | Information Gained |

| ¹H, ¹³C, ¹⁵N Chemical Shifts | 1D/2D NMR | Local electronic environment, identification of atomic positions. meihonglab.com |

| J-couplings | 1D/2D NMR | Through-bond connectivity, dihedral angles. |

| Nuclear Overhauser Effect (NOE) | 2D NOESY/ROE | Through-space proximity of nuclei, inter-proton distances, conformation. nih.gov |

| Side-chain Torsion Angles (χ1, χ2) | Solid-State NMR | Rotameric structure and conformation of the imidazole (B134444) side chain. meihonglab.com |

pH-Dependent Chemical Shift Perturbations and Tautomeric State Determination of Histidine Residues

The imidazole side chain of histidine is unique among amino acids as its pKa is near physiological pH, allowing it to exist in different protonation and tautomeric states. meihonglab.comuni-halle.de NMR spectroscopy is exceptionally powerful for investigating these pH-dependent phenomena. bmrb.io The chemical shifts of the imidazole ring nuclei, particularly the ¹⁵N and ¹H nuclei, are highly sensitive to changes in pH and the protonation state. nih.govnih.gov

The histidine imidazole ring can exist in three primary states: a positively charged form with both nitrogens (Nδ1 and Nε2) protonated at low pH, and two neutral tautomeric forms at higher pH. uni-halle.denih.gov These are the Nε2-H (τ tautomer) and Nδ1-H (π tautomer) states. meihonglab.comnih.gov The ¹⁵N chemical shifts provide a clear distinction: unprotonated nitrogen resonates at approximately 250 ppm, while protonated nitrogen appears in the 160–190 ppm range. nih.gov As the pH is varied, monitoring the chemical shifts of the C2-H and C4-H protons of the imidazole ring allows for the determination of the residue's pKa value. haverford.edu For example, upon deprotonation, the C2-H signal can shift from ~8.6 ppm to ~7.8 ppm. haverford.edu

Interactive Table: pH-Dependent ¹⁵N Chemical Shifts for Histidine Tautomeric States

| Tautomeric State | Protonation Site | ¹⁵Nδ1 Chemical Shift (ppm) | ¹⁵Nε2 Chemical Shift (ppm) |

| Cationic (His+) | Nδ1 and Nε2 | ~160-190 nih.gov | ~160-190 nih.gov |

| Neutral (τ tautomer) | Nε2 | ~250 nih.gov | ~160-190 nih.gov |

| Neutral (π tautomer) | Nδ1 | ~160-190 nih.gov | ~250 nih.gov |

Application of 2D Heteronuclear NMR Techniques (e.g., ¹H-¹⁵N HMQC, ¹H-¹³C HMQC, HMBC)

Two-dimensional heteronuclear NMR experiments are essential for unambiguously assigning the signals of N(alpha),N(alpha)-dimethyl-L-histidine and determining its structural properties. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.

¹H-¹⁵N and ¹H-¹³C HMQC (or HSQC) experiments correlate protons directly to the nitrogen or carbon atoms to which they are attached, allowing for the assignment of the ¹H, ¹⁵N, and ¹³C signals of the histidine ring. researchgate.net These assignments are the foundation for determining tautomeric states and studying pH-dependent effects. nih.govresearchgate.net Long-range HMBC experiments are particularly useful as they reveal correlations between atoms separated by two or three bonds (e.g., ²J or ³J couplings). researchgate.netpnas.org For instance, a long-range ¹H-¹⁵N HMQC can be used to deduce the tautomeric state of the imidazole ring by observing the coupling pattern between the Hε1 proton and the two ring nitrogens. researchgate.net Similarly, ¹H-¹⁵N HMBC experiments are an effective method for indirectly determining the chemical shifts of ¹⁵N nuclei, which have low natural abundance and sensitivity. nih.gov

Isotopic Enrichment for Enhanced NMR Sensitivity and Resolution

The low natural abundance of key NMR-active nuclei like ¹³C (1.1%) and ¹⁵N (0.37%) often necessitates isotopic enrichment to obtain high-quality spectra, especially for complex biomolecules or advanced multi-dimensional experiments. Uniformly labeling the molecule with ¹³C and/or ¹⁵N dramatically enhances the sensitivity and resolution of NMR experiments. meihonglab.comnih.gov

This strategy is crucial for many of the techniques discussed previously. For example, detailed studies of pH-dependent behavior and the application of 2D heteronuclear correlation spectroscopy (HMQC, HMBC) are typically performed on ¹⁵N- and/or ¹³C-labeled samples. researchgate.net Isotopic labeling also enables specialized experiments like ¹⁵N-filtered NOESY, which helps to distinguish between different types of proton interactions and refine conformational models. nih.gov

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of N(alpha),N(alpha)-dimethyl-L-histidine. Tandem mass spectrometry (MS/MS) further provides detailed structural information by analyzing the fragmentation patterns of the molecule.

Elucidation of Fragmentation Mechanisms (e.g., α-cleavage, neutral loss pathways)

Understanding the fragmentation mechanisms of N(alpha),N(alpha)-dimethyl-L-histidine under mass spectrometric conditions is key to its structural confirmation. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonated N,N-dimethyl amino acids undergo characteristic fragmentation reactions. nih.gov

A primary fragmentation pathway for aliphatic amines is α-cleavage . youtube.com This homolytic cleavage involves the breaking of a carbon-carbon bond adjacent (alpha) to the nitrogen atom of the dimethylamino group. youtube.comyoutube.comyoutube.com This process is initiated by the radical cation formed during ionization and results in the formation of a stable, resonance-stabilized immonium ion, which is often observed as the base peak in the spectrum. youtube.com

Another significant fragmentation route is through neutral loss pathways . For N,N-dimethyl amino acids, a common initial fragmentation involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, which also leads to the formation of an immonium ion. nih.gov The subsequent fragmentation of this ion can provide further structural details about the side chain. nih.gov The analysis of these specific fragmentation patterns allows for the confident identification of the N(alpha),N(alpha)-dimethyl-L-histidine structure and its differentiation from isomeric compounds. nih.gov

Interactive Table: Common Fragmentation Pathways for N,N-Dimethyl Amino Acids in MS/MS

| Fragmentation Type | Description | Resulting Ion |

| α-Cleavage | Homolytic cleavage of the Cα-Cβ bond adjacent to the dimethylamino group. youtube.com | Stable immonium cation. youtube.com |

| Neutral Loss | Elimination of small, stable neutral molecules from the parent ion. nih.gov | Fragment ion with reduced mass. |

| - (H₂O + CO) | A characteristic preliminary loss from the carboxylic acid moiety. nih.gov | Immonium ion. nih.gov |

Application of Electrospray Ionization (ESI) and Electron Ionization (EI) for Characterization

Electrospray Ionization (ESI) and Electron Ionization (EI) are two powerful mass spectrometry (MS) techniques for the structural elucidation of compounds. ESI is a soft ionization technique that is particularly suitable for analyzing polar and thermally labile molecules like amino acids and their derivatives. In ESI-MS, N(alpha),N(alpha)-dimethyl-L-histidine would typically be analyzed in positive ion mode, where it readily forms a protonated molecule [M+H]⁺. The high sensitivity of ESI allows for the detection of the compound at low concentrations. Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the protonated parent ion, which would yield characteristic fragment ions resulting from the cleavage of the carboxyl group, the side chain, and the dimethylamino group.

Electron Ionization (EI) is a more energetic, hard ionization technique that causes extensive fragmentation. While less commonly used for polar biomolecules directly, EI is often employed in conjunction with Gas Chromatography (GC) after derivatization of the analyte to increase its volatility. For N(alpha),N(alpha)-dimethyl-L-histidine, derivatization (e.g., esterification of the carboxylic acid) would be necessary prior to GC-EI-MS analysis. The resulting mass spectrum would display a complex pattern of fragment ions, providing a unique fingerprint for the molecule and confirming the presence of the dimethylamino group and the histidine imidazole ring.

Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Analysis and Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating isomeric and isobaric ions in the gas phase. researchgate.net This method adds another dimension of separation to conventional mass spectrometry, distinguishing ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. polyu.edu.hkresearchgate.net This is particularly valuable for the analysis of N(alpha),N(alpha)-dimethyl-L-histidine, as it allows for its differentiation from its structural isomers, such as N(pi),N(pi)-dimethyl-L-histidine and N(tau),N(tau)-dimethyl-L-histidine.

IM-MS can separate isomeric peptides and modified amino acids based on differences in their gas-phase conformation, which affects their drift time through a gas-filled mobility cell. rsc.org For chiral analysis, enantiomers like N(alpha),N(alpha)-dimethyl-L-histidine and N(alpha),N(alpha)-dimethyl-D-histidine, which have identical mobilities, require the use of a chiral selector. One approach involves forming non-covalent complexes with chiral molecules or metal ions. nih.govnih.gov For instance, copper complexation strategies coupled with IM-MS have been shown to successfully differentiate chiral amino acid isomers, with histidine being an effective chiral selector itself. nih.gov The differing stabilities and collision cross-sections (CCS) of the diastereomeric complexes formed allow for their separation in the ion mobility cell, enabling chiral resolution. polyu.edu.hknih.gov

Quantitative Analysis in Complex Biological Matrices (non-human)

The quantification of N(alpha),N(alpha)-dimethyl-L-histidine in complex non-human biological matrices, such as animal tissues or plant exudates, is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach offers the high selectivity and sensitivity required to measure low-abundance metabolites in intricate samples. A typical workflow involves sample pretreatment, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. nih.gov

For robust quantification, a stable isotope-labeled internal standard corresponding to N(alpha),N(alpha)-dimethyl-L-histidine is ideally used to correct for matrix effects and variations in sample processing and instrument response. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for the target analyte is monitored. This provides a high degree of specificity and minimizes background noise. For example, studies on wheat root exudates have utilized gas chromatography-mass spectrometry (GC/MS) to identify related methylated amino acids, demonstrating the applicability of mass spectrometry-based methods in complex non-human samples. researchgate.net

Table 1: General LC-MS/MS Parameters for Quantitative Analysis of Modified Amino Acids in Non-Human Biological Samples

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Sample Pretreatment | Protein Precipitation (e.g., with acetonitrile (B52724) or methanol), Liquid-Liquid Extraction | nih.gov |

| Chromatography | Reversed-Phase or HILIC | nih.gov |

| Mass Spectrometry | Triple Quadrupole (QqQ) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Selected/Multiple Reaction Monitoring (SRM/MRM) | nih.gov |

| Quantification | Stable Isotope-Labeled Internal Standard | nih.gov |

Advanced Chromatographic Separation Techniques for Research

High-resolution separation is critical for the accurate analysis of N(alpha),N(alpha)-dimethyl-L-histidine, especially when distinguishing it from closely related compounds and isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of amino acids and their derivatives. nih.govnih.gov For N(alpha),N(alpha)-dimethyl-L-histidine, method development typically focuses on reversed-phase (RP) or mixed-mode chromatography. Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation mode.

A significant challenge is the chiral separation from its D-enantiomer. This can be achieved through two main strategies:

Chiral Stationary Phases (CSPs): Columns with a chiral selector bonded to the stationary phase, such as macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based), can directly resolve enantiomers of underivatized amino acids. sigmaaldrich.com

Chiral Derivatization: The amino acid is reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. jst.go.jpresearchgate.net

Mobile phase composition, including the type of organic modifier, pH, and buffer, is optimized to achieve sufficient retention and resolution. sielc.comsielc.com Detection is commonly performed using UV absorbance or, for higher sensitivity and specificity, mass spectrometry. sielc.com

Table 2: Key Considerations for HPLC Method Development for N(alpha),N(alpha)-dimethyl-L-histidine

| Aspect | Technique/Reagent | Purpose | Reference |

|---|---|---|---|

| Separation Mode | Reversed-Phase (RP), HILIC, Mixed-Mode | Retention and separation from other matrix components. | sielc.com |

| Chiral Separation (Direct) | Chiral Stationary Phase (e.g., Teicoplanin-based) | Enantiomeric resolution of D/L forms. | sigmaaldrich.com |

| Chiral Separation (Indirect) | Chiral Derivatizing Reagent (e.g., Marfey's reagent) | Formation of diastereomers for separation on achiral columns. | jst.go.jp |

| Detection | UV, Mass Spectrometry (MS) | Quantification and identification. | sielc.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Modified Amino Acid Profiling

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that combines the superior separation power of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. nih.govcreative-proteomics.com It is exceptionally well-suited for the analysis of charged and polar compounds like modified amino acids, requiring minimal sample volume. scilit.com

In CE-MS analysis, analytes are separated in a capillary based on their electrophoretic mobility in an applied electric field. This technique can resolve closely related compounds, including isomers, with high efficiency. nih.govnih.gov For chiral analysis of N(alpha),N(alpha)-dimethyl-L-histidine, a chiral selector, such as a cyclodextrin, can be added to the background electrolyte to enable the separation of enantiomers. nih.gov The coupling of CE to MS, typically via an electrospray ionization interface, allows for confident identification and quantification of the separated compounds. nih.govcreative-proteomics.com CE-MS has been successfully applied to the analysis of amino acids in various biological samples, demonstrating its utility for targeted metabolomics and profiling of post-translationally modified amino acids. creative-proteomics.comnih.gov

Integration of Multi-Platform Omics Approaches in Metabolite Research

The study of a single metabolite like N(alpha),N(alpha)-dimethyl-L-histidine is significantly enhanced when placed within a broader systems biology framework through the integration of multiple "omics" platforms. nih.govresearchgate.net This multi-omics approach combines data from metabolomics, proteomics, transcriptomics, and genomics to provide a more comprehensive understanding of biological processes. nih.govyoutube.com

Metabolomics, the large-scale study of small molecules, provides a snapshot of the phenotype that is closest to the organism's functional state. uga.edu A change in the level of N(alpha),N(alpha)-dimethyl-L-histidine, identified through metabolomic profiling using LC-MS or NMR, can be a key indicator of altered cellular activity. uga.edunih.gov By integrating this data with proteomics, researchers can investigate whether these changes correlate with the expression levels of specific enzymes, such as histidine methyltransferases, or other proteins involved in its metabolic pathway. nih.gov

Furthermore, transcriptomic data can reveal if the changes in protein levels are due to altered gene expression. This integrated analysis can help elucidate the function of N(alpha),N(alpha)-dimethyl-L-histidine and its role in metabolic networks and signaling pathways. nih.gov Machine learning and advanced bioinformatics tools are often employed to analyze these large, multi-dimensional datasets, identify significant correlations, and generate new hypotheses about the metabolite's biological importance. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of atoms and molecules over time.

The conformational landscape of N(alpha),N(alpha)-dimethyl-L-histidine defines the full range of three-dimensional shapes the molecule can adopt through the rotation of its single bonds. Molecular dynamics (MD) simulations can map this landscape by calculating the potential energy of thousands of different conformations, revealing which shapes are most stable and energetically favorable. The flexibility of the molecule is primarily determined by the torsion (or dihedral) angles along its backbone and side chain.

Simulations would reveal that the dimethylation at the alpha-amino group introduces steric hindrance that significantly restricts the range of allowed phi (Φ) and psi (Ψ) backbone angles compared to its parent amino acid, L-histidine (B1673261). The analysis would focus on the energy profiles associated with rotation around key bonds to identify low-energy, stable conformers.

Table 1: Key Dihedral Angles for Conformational Analysis of N(alpha),N(alpha)-dimethyl-L-histidine

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| Psi (Ψ) | N - Cα - C' - N' | Rotation around the alpha-carbon and carboxyl carbon bond. |

| Chi1 (χ1) | N - Cα - Cβ - Cγ | Rotation of the imidazole (B134444) side chain relative to the backbone. |

This table is generated based on the principles of molecular dynamics simulations for amino acids.

Computational methods are adept at predicting how N(alpha),N(alpha)-dimethyl-L-histidine will interact with its environment, whether with water molecules (solvation) or with large biomolecules like proteins. The computed physicochemical properties of the molecule are central to these predictions. nih.gov The permanent positive charge on the dimethylated alpha-amino group and the ionizable imidazole ring make electrostatic interactions a dominant factor in its behavior. nih.gov

Molecular docking simulations can predict the preferred binding orientation of N(alpha),N(alpha)-dimethyl-L-histidine within a protein's active site. acs.org These simulations calculate the binding energy by considering electrostatic forces, van der Waals interactions, and the energy cost of desolvation. nih.govacs.org Unlike L-histidine, the dimethylated alpha-amino group of this compound cannot act as a hydrogen bond donor, which fundamentally alters its potential binding modes within a receptor site. Its interactions will be driven by its function as a hydrogen bond acceptor (at the carboxyl and imidazole nitrogen atoms) and through ionic and hydrophobic interactions.

Table 2: Computed Properties Influencing Molecular Interactions

| Property | Value | Significance |

|---|---|---|

| XLogP3-AA | -1.6 | Indicates high hydrophilicity and preference for aqueous environments. nih.gov |

| Hydrogen Bond Donor Count | 1 | The imidazole ring is the primary hydrogen bond donor. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | The carboxyl oxygen atoms and imidazole nitrogen are potential hydrogen bond acceptors. nih.gov |

Quantum Chemical Calculations

Quantum chemistry provides a more fundamental level of analysis, focusing on the electronic structure of the molecule to predict its properties and reactivity. acs.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine the distribution of electrons within N(alpha),N(alpha)-dimethyl-L-histidine. This is used to generate molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

An analysis of the molecule's electrostatic potential map would reveal regions of negative potential (electron-rich) around the carboxyl oxygen atoms and the imidazole nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms, particularly the one on the imidazole ring. This information is critical for predicting how the molecule will interact with substrates, enzymes, and other reactants.

Quantum chemical methods can predict spectroscopic properties that are essential for the experimental identification of N(alpha),N(alpha)-dimethyl-L-histidine. acs.org For instance, theoretical calculations can predict the collision cross section (CCS) values, a parameter measured in ion mobility-mass spectrometry that relates to the shape and size of an ion. uni.lu These predicted values can be compiled into in silico libraries to help identify the compound in complex biological samples without needing an authentic chemical standard. acs.org

Furthermore, these calculations can predict the fragmentation patterns observed in tandem mass spectrometry (MS/MS). By calculating the energies of different bonds, a theoretical fragmentation tree can be constructed. For N(alpha),N(alpha)-dimethyl-L-histidine, common predicted fragmentation pathways would include the neutral loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the bond between the alpha-carbon and the imidazole side chain.

Table 3: Predicted Collision Cross Section (CCS) Values for N(alpha),N(alpha)-dimethyl-L-histidine Adducts

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 184.10805 | 140.7 |

| [M+Na]⁺ | 206.08999 | 146.4 |

| [M-H]⁻ | 182.09349 | 140.3 |

Data sourced from PubChemLite and calculated using CCSbase. uni.lu

In Silico Pathway Prediction and Enzyme-Substrate Docking Studies

Computational tools can be used to predict the metabolic pathways in which N(alpha),N(alpha)-dimethyl-L-histidine participates. It has been identified as a fungal metabolite and an intermediate in the biosynthesis of hercynine (B1221785) from L-histidine in organisms like Neurospora crassa. ebi.ac.uk In silico pathway prediction software, using genomic and metabolomic data, can identify candidate genes that code for the enzymes responsible for this transformation, likely a specific N-methyltransferase.

Once a candidate enzyme is identified, enzyme-substrate docking simulations can be performed to build a structural model of the enzyme-substrate complex. nih.gov These docking studies would model how N(alpha),N(alpha)-dimethyl-L-histidine fits into the enzyme's active site. The simulation would likely show the positioning of the molecule for the final methylation step, where a methyl group is transferred from the cofactor S-adenosylmethionine to the remaining free nitrogen on the alpha-amino group to form hercynine. The docking pose would be stabilized by a network of hydrogen bonds and electrostatic interactions between the substrate and the amino acid residues in the enzyme's active site. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations

Imidazole (B134444) Ring Reactivity and Substituent Effects in N(alpha),N(alpha)-dimethyl-L-histidine

The imidazole side chain is a defining feature of histidine and its derivatives, playing a crucial role in the structure and function of many proteins and enzymes. science.gov The reactivity of this heterocyclic ring in N(alpha),N(alpha)-dimethyl-L-histidine is modulated by the electronic effects of the substituents on the amino acid backbone.

The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms: a pyrrole-type nitrogen (N-π) and a pyridine-type nitrogen (N-τ). nih.gov This system can exist in two neutral tautomeric forms, and its protonation state is highly dependent on the pH of the environment. nih.govnih.gov The pKa of the imidazole ring in histidine is near neutral, allowing it to act as both a proton donor and acceptor in physiological conditions. nih.gov

The primary substituent effect to consider in N(alpha),N(alpha)-dimethyl-L-histidine is that of the N,N-dimethylamino group at the alpha-carbon. This tertiary amine is more electron-donating than the primary amine of L-histidine (B1673261) due to the inductive effect of the two methyl groups. This increased electron density can be transmitted through the sigma bonds to the imidazole ring, subtly influencing its basicity and nucleophilicity. The electron-donating nature of the dimethylamino group would be expected to slightly increase the pKa of the imidazole ring compared to unsubstituted L-histidine, making it a slightly stronger base.

The imidazole ring can undergo various chemical reactions. For instance, it can act as a nucleophile in substitution reactions. nih.gov Studies on related molecules, such as the reaction of Nα-acetyl-L-histidine with diazomethane, have shown that methylation can occur on the imidazole ring in addition to esterification of the carboxylic acid, highlighting the ring's nucleophilic character. researchgate.net In N(alpha),N(alpha)-dimethyl-L-histidine, the enhanced electron density on the imidazole ring could potentially increase its reactivity toward electrophiles.

Table 1: Comparison of Substituent Effects on Imidazole Ring Properties

| Property | L-Histidine | N(alpha),N(alpha)-dimethyl-L-histidine | Rationale for Difference |

|---|---|---|---|

| α-Amino Group | Primary Amine | Tertiary Amine | Two methyl groups replace two protons. |

| Electronic Effect of α-Substituent | Weakly electron-donating | Moderately electron-donating | The inductive effect of two methyl groups increases electron-donating ability. |

| Predicted Imidazole pKa | ~6.0 | Slightly > 6.0 | Increased electron density from the dimethylamino group enhances the basicity of the imidazole nitrogens. |

| Imidazole Nucleophilicity | Moderate | Slightly Enhanced | Increased electron density on the ring enhances its ability to attack electrophiles. |

Non-Covalent Interactions and Supramolecular Assemblies Involving N(alpha),N(alpha)-dimethyl-L-histidine

Non-covalent interactions are fundamental forces that govern molecular recognition and the formation of ordered supramolecular structures in biological and chemical systems. mhmedical.com N(alpha),N(alpha)-dimethyl-L-histidine can participate in a variety of these interactions, leading to the formation of complex assemblies.

The key interaction capabilities of this molecule arise from its functional groups: the imidazole ring, the carboxylate group, and the tertiary amine.

Hydrogen Bonding: The imidazole ring has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). nih.gov The carboxylate group is an excellent hydrogen bond acceptor. Unlike L-histidine, the alpha-amino group of N(alpha),N(alpha)-dimethyl-L-histidine is a tertiary amine and therefore cannot act as a hydrogen bond donor, which significantly alters its interaction patterns compared to the parent amino acid. nih.gov

Ionic Interactions: In its zwitterionic form, the molecule possesses a positively charged dimethylaminium group and a negatively charged carboxylate group, allowing for strong electrostatic or salt-bridge interactions. nih.gov

π-Interactions: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems. nih.gov It can also participate in cation-π interactions, where the electron-rich face of the imidazole ring interacts favorably with cations. nih.gov

The interplay of these non-covalent forces allows N(alpha),N(alpha)-dimethyl-L-histidine to self-assemble or to bind to other molecules, such as receptors or other amino acid residues in a peptide chain. The specific geometry and chirality of the molecule add another layer of specificity to these interactions. For example, the formation of l-histidine salts has been explored for applications in non-linear optics, driven by the formation of extensive hydrogen-bonding networks. nih.gov Similar principles of supramolecular assembly apply to its dimethylated derivative.

Table 2: Potential Non-Covalent Interactions of N(alpha),N(alpha)-dimethyl-L-histidine

| Type of Interaction | Participating Functional Group(s) | Role of the Group | Potential Interaction Partner |

|---|---|---|---|

| Hydrogen Bond | Imidazole N-H | Donor | Carbonyl oxygen, amine nitrogen |

| Imidazole N: | Acceptor | Amine N-H, hydroxyl O-H | |

| Carboxylate (-COO⁻) | Acceptor | Amine N-H, hydroxyl O-H | |

| Ionic (Salt Bridge) | Dimethylaminium (-N⁺(CH₃)₂) | Cation | Anionic groups (e.g., carboxylate) |

| Carboxylate (-COO⁻) | Anion | Cationic groups (e.g., ammonium) | |

| π-Stacking | Imidazole Ring | π-system | Other aromatic rings (e.g., Phenylalanine, Tyrosine) |

| Cation-π | Imidazole Ring | π-system | Metal ions, quaternary ammonium (B1175870) groups |

Metal Ion Coordination Chemistry and Ligand Properties

Histidine is one of the most important amino acids involved in metal ion coordination in metalloproteins. nih.gov Its versatility as a ligand stems from the three potential coordination sites: the alpha-amino nitrogen, the carboxylate oxygen, and the imidazole ring nitrogens. N(alpha),N(alpha)-dimethyl-L-histidine retains these coordination sites, although the steric and electronic properties are modified by N,N-dimethylation.

Research has confirmed the ability of N(alpha),N(alpha)-dimethyl-L-histidine to form complexes with metal ions, such as copper(II). acs.org In aqueous solutions, it can act as a bidentate or tridentate ligand.

Bidentate Coordination: It can coordinate to a metal center using the tertiary amino nitrogen and a nitrogen atom from the imidazole ring, forming a stable chelate ring. Alternatively, it can coordinate via the "histamine-like" mode, involving the amino nitrogen and the imidazole nitrogen, or in a "glycine-like" mode involving the amino nitrogen and the carboxylate oxygen.

Tridentate Coordination: In this mode, the ligand would utilize the tertiary amine, the carboxylate, and one of the imidazole nitrogens to bind to a single metal center.

The N,N-dimethylation of the alpha-amino group introduces steric bulk compared to L-histidine, which can influence the geometry and stability of the resulting metal complexes. This steric hindrance might favor certain coordination modes over others. Furthermore, histidine itself can act as a bridging ligand to link two metal centers, a coordination mode that remains possible for its N,N-dimethylated derivative, potentially leading to the formation of coordination polymers or metal-organic frameworks. csulb.edu

Table 3: Potential Coordination Modes of N(alpha),N(alpha)-dimethyl-L-histidine

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Bidentate (Glycine-like) | N(alpha), O(carboxyl) | Forms a 5-membered chelate ring. |

| Bidentate (Histamine-like) | N(alpha), N(imidazole) | Forms a 6-membered chelate ring. |

| Tridentate | N(alpha), N(imidazole), O(carboxyl) | Acts as a terdentate ligand, typically meridional or facial. |

| Monodentate | N(imidazole) | The imidazole nitrogen is the sole coordinating atom. |

| Bridging | N(imidazole) and O(carboxyl) | Ligand bridges two different metal centers. |

Mechanistic Studies in Organocatalysis and Biocatalysis

The structural features of N(alpha),N(alpha)-dimethyl-L-histidine suggest its potential utility in both biocatalysis and organocatalysis.

Biocatalysis: N(alpha),N(alpha)-dimethyl-L-histidine has been identified as a fungal metabolite. nih.gov Specifically, it is a known intermediate in the biosynthesis of hercynine (B1221785) (histidine betaine) from L-histidine in the fungus Neurospora crassa. ebi.ac.uk In this pathway, a methyltransferase enzyme catalyzes the stepwise methylation of the alpha-amino group of L-histidine, with S-adenosylmethionine serving as the methyl donor. N(alpha)-methyl-L-histidine is formed first, followed by N(alpha),N(alpha)-dimethyl-L-histidine, which is then further methylated to form the final product, hercynine. ebi.ac.uk This demonstrates a clear biocatalytic role for the compound as a substrate in an established metabolic pathway. The imidazole ring of histidine residues is also a key catalytic moiety in many enzymes, acting as a general acid-base catalyst or a nucleophile. nih.gov

Organocatalysis: The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. N(alpha),N(alpha)-dimethyl-L-histidine possesses several features that are desirable in an organocatalyst:

Chiral Scaffold: The L-configuration provides a defined stereochemical environment.

Tertiary Amine: The dimethylamino group is a basic site that can act as a Brønsted base or a Lewis base. Chiral tertiary amines are used in a wide range of organocatalytic reactions.

Imidazole Ring: This group can function as a nucleophilic catalyst, a general base, or a hydrogen bond donor/acceptor, mirroring its role in enzymes. nih.gov

While specific studies detailing the use of N(alpha),N(alpha)-dimethyl-L-histidine as an organocatalyst are not widespread, related structures have shown promise. For example, C2-symmetric amides derived from N,N-dimethylphenylalanine have been used to catalyze Michael and aldol (B89426) reactions. openrepository.com Given its structure, N(alpha),N(alpha)-dimethyl-L-histidine could potentially catalyze reactions such as Michael additions, aldol reactions, or acyl transfer reactions, where the combination of a tertiary amine and a nucleophilic/basic imidazole ring within a chiral framework could induce enantioselectivity.

Table 4: Potential Catalytic Roles of N(alpha),N(alpha)-dimethyl-L-histidine

| Catalysis Type | Potential Role | Mechanistic Feature | Example Reaction Type |

|---|---|---|---|

| Biocatalysis | Metabolic Intermediate | Substrate for methyltransferase enzymes in the hercynine biosynthesis pathway. | Enzymatic N-methylation |

| Organocatalysis | Brønsted Base Catalyst | The tertiary amine deprotonates a pro-nucleophile. | Michael Addition, Aldol Reaction |

| Nucleophilic Catalyst | The imidazole ring attacks an electrophile (e.g., an acyl group). | Acyl Transfer, Steglich Esterification | |

| Phase-Transfer Catalyst | The zwitterionic character may facilitate reactions between immiscible phases. | Alkylation, Substitution |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Chemical and Biochemical Probes

The structural features of N(alpha),N(alpha)-dimethyl-L-histidine make it a valuable scaffold for the development of sophisticated chemical and biochemical probes. Modified amino acids, including derivatives of histidine, are increasingly utilized as tools to investigate complex biological processes. researchgate.net The introduction of the dimethylamino group fixes the charge and steric bulk at the alpha-nitrogen position, which can be exploited to probe the active sites of enzymes and other protein binding pockets with high specificity. chemimpex.com

Researchers are exploring the use of such modified histidines to study enzyme activity and metabolic pathways. chemimpex.com By incorporating this compound into synthetic peptides, scientists can create probes that are resistant to certain enzymatic degradation or that mimic specific post-translationally modified states of proteins. This allows for a more detailed interrogation of protein-protein interactions and the dynamics of cellular signaling pathways where histidine methylation is involved. nih.gov The fixed tautomeric state and altered hydrophobicity of methylated histidines can influence molecular interactions, providing a means to dissect the contribution of specific histidine residues to protein function and stability. nih.gov

Future probes based on N(alpha),N(alpha)-dimethyl-L-histidine could be designed with reporter tags (e.g., fluorescent or isotopic labels) to enable real-time tracking within cellular or in vitro systems, offering deeper insights into biochemical mechanisms.

Expanding the Understanding of Methylated Histidine Metabolism in Diverse Organisms

While the metabolism of some methylated histidines, such as 3-methylhistidine, is well-documented in vertebrates as a marker for muscle protein breakdown, the broader metabolic pathways and roles of N-alpha-methylated histidines across different life forms are less understood. nih.govnih.gov N(alpha),N(alpha)-dimethyl-L-histidine has been identified as a fungal metabolite, notably as an intermediate in the biosynthesis of hercynine (B1221785) from L-histidine (B1673261) in the fungus Neurospora crassa. ebi.ac.uk This process involves the sequential methylation of the alpha-amino group, with S-adenosylmethionine serving as the methyl donor. ebi.ac.uk

The presence of N(alpha),N(alpha)-dimethyl-L-histidine has also been reported in a diverse range of organisms, including the plant Brassica napus (rapeseed) and the protist Euglena gracilis, suggesting that the metabolic pathways involving this compound are not limited to fungi. nih.govnih.gov Furthermore, enzymes responsible for histidine methylation, such as SETD3, are conserved across the animal kingdom, found in mammals, insects, and plants, though notably absent in some yeasts. nih.gov This distribution indicates a widespread, yet specialized, role for histidine methylation.

Expanding research into the genomes and proteomes of a wider array of bacteria, archaea, plants, and fungi will likely uncover novel enzymes and pathways involved in the synthesis and degradation of N(alpha),N(alpha)-dimethyl-L-histidine. This comparative approach will be crucial for elucidating the evolutionary origins and diverse physiological functions of this and other methylated amino acids.

Table 1: Documented Occurrence of N(alpha),N(alpha)-dimethyl-L-histidine and Related Methylation Enzymes in Various Organisms

| Organism Classification | Species | Finding | Reference |

| Fungi | Neurospora crassa | Intermediate in hercynine biosynthesis. | ebi.ac.uk |

| Schizosaccharomyces pombe | Reported presence of the compound. | nih.govnih.gov | |

| Plants | Brassica napus | Reported presence of the compound. | nih.govnih.gov |

| Protists | Euglena gracilis | Reported presence of the compound. | nih.govnih.gov |

| Animals | Mammals, Insects | Conservation of SETD3, an actin-histidine methyltransferase. | nih.gov |

Innovative Applications in Synthetic Biology and Material Science (excluding direct human applications)

The distinct chemical properties of N(alpha),N(alpha)-dimethyl-L-histidine lend themselves to innovative uses in synthetic biology and material science. In synthetic biology, modified amino acids are used to create novel peptides and proteins with tailored functions. The incorporation of N(alpha),N(alpha)-dimethyl-L-histidine into a peptide sequence can alter its structural and functional properties, such as its folding, stability, and catalytic activity. chemimpex.com

A key area of application is in the field of self-assembling nanomaterials. Research has shown that the presence of histidine can modulate the amyloid-like assembly of peptide building blocks, such as diphenylalanine, and even confer enzyme-like catalytic properties to the resulting nanostructures. nih.gov The imidazole (B134444) ring of histidine plays a crucial role in this process. nih.gov By using N(alpha),N(alpha)-dimethyl-L-histidine as a building block, it may be possible to fine-tune the assembly of these materials, controlling properties like filament formation and creating novel bioactive materials or "nanozymes". nih.gov

In material science, histidine-derived compounds are being investigated for applications in non-linear optics (NLO). nih.gov The charge distribution and delocalized π-electrons within the imidazole ring contribute to these properties. nih.gov The specific structure of N(alpha),N(alpha)-dimethyl-L-histidine could be leveraged to synthesize new semi-organic crystals with unique optical characteristics, potentially leading to the development of advanced photonic materials and devices.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N(alpha),N(alpha)-dimethyl-L-histidine in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting and quantifying dimethylated histidine derivatives. For instance, in metabolomic studies under NaCl stress, LC-MS was used to measure upregulated levels of N(alpha),N(alpha)-dimethyl-L-histidine with high specificity . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural identity, particularly for distinguishing dimethylation sites (e.g., N(alpha) vs. N(pi) positions) .

Q. How does N(alpha),N(alpha)-dimethyl-L-histidine differ from other methylated histidine derivatives in biological systems?

- Methodology : Comparative metabolomic profiling can differentiate dimethylated histidine from monomethylated (e.g., 3-methylhistidine) or acetylated (e.g., N-acetyl-L-histidine) forms. For example, in Trichoderma harzianum, dimethylated histidine was specifically upregulated under NaCl stress, whereas other derivatives showed distinct regulatory patterns . Tandem MS/MS fragmentation patterns are critical for distinguishing these isomers in complex matrices .

Q. What are the primary biological roles of N(alpha),N(alpha)-dimethyl-L-histidine in microbial or plant systems?